5-Bromo-4-chloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by the presence of bromine and chlorine substituents along with a methyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and material science.
This compound can be synthesized through various chemical methods, with significant studies highlighting its potential applications in pharmaceuticals and as a building block for more complex chemical structures. It is available from chemical suppliers for research purposes.
5-Bromo-4-chloro-2-methyl-2H-indazole is classified as an indazole derivative, which is a bicyclic compound containing a five-membered ring fused to a six-membered aromatic ring. It falls under the broader category of heterocycles, which are compounds containing at least one atom that is not carbon in the ring structure.
The synthesis of 5-Bromo-4-chloro-2-methyl-2H-indazole typically involves the cyclization of 2-bromo-4-chloro-1-methylbenzene with hydrazine hydrate. A common method includes:
The reaction results in the formation of the desired indazole derivative.
In industrial settings, this compound can be produced using batch or continuous flow processes. Automation and optimization of reaction conditions are crucial for achieving high yields and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to isolate the final product effectively.
The molecular formula for 5-Bromo-4-chloro-2-methyl-2H-indazole is . The structure consists of an indazole core with bromine at position 5, chlorine at position 4, and a methyl group at position 2.
Key structural data includes:
This structural arrangement contributes to its unique reactivity and interaction with biological targets .
5-Bromo-4-chloro-2-methyl-2H-indazole can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Bromo-4-chloro-2-methyl-2H-indazole primarily involves its interaction with specific biological targets. Similar compounds have shown potential in inhibiting enzymes involved in cell signaling pathways, particularly those related to cancer growth.
Studies indicate that this compound may affect pathways linked to cell proliferation and survival by modulating the activity of proteins such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2. This inhibition can lead to reduced cell growth and potential anticancer effects .
5-Bromo-4-chloro-2-methyl-2H-indazole typically appears as a crystalline solid. Its melting point, solubility, and other physical characteristics may vary based on purity and preparation methods.
Relevant chemical properties include:
Quantitative analyses such as spectroscopic methods (NMR, IR) are often employed to characterize this compound further .
5-Bromo-4-chloro-2-methyl-2H-indazole has several notable applications:
Indazole derivatives represent a privileged scaffold in modern medicinal chemistry due to their structural versatility and broad spectrum of biological activities. As bicyclic aromatic systems comprising fused benzene and pyrazole rings, indazoles exhibit unique electronic properties and binding capabilities to diverse biological targets. The 2H-indazole tautomer, particularly when stabilized by substituents like the methyl group at the N-2 position, offers distinct advantages in drug design by providing conformational rigidity and optimized binding interactions. Within this chemical space, 5-Bromo-4-chloro-2-methyl-2H-indazole exemplifies strategic molecular design, incorporating halogen atoms at specific positions to modulate electronic characteristics, lipophilicity, and intermolecular interactions. This targeted functionalization enhances the compound’s potential as a building block for kinase inhibitors, anti-inflammatory agents, and antimicrobial therapeutics. Historically, indazole-based pharmaceuticals like pazopanib (for renal cell carcinoma) and granisetron (as a 5-HT₃ antagonist) underscore the scaffold’s clinical relevance, with newer derivatives continually expanding therapeutic applications through optimized physicochemical and pharmacological profiles [5] [7].
The indazole nucleus exhibits tautomeric isomerism, predominantly adopting either the 1H- or 2H-configuration based on the position of the proton between the two nitrogen atoms (N1 and N2). While the 1H-tautomer is thermodynamically favored in unsubstituted indazoles, medicinal chemists strategically exploit N-2 substitution (e.g., with methyl groups) to lock the scaffold into the 2H-indazole form. This tautomeric control confers critical advantages:
CN1C=C2C=C(Br)C=C(Cl)C2=N1
), where the methyl group at N2 enforces planarity and restricts conformational flexibility [3] [4]. Table 1: Comparative Properties of 1H vs. 2H-Indazole Tautomers
Property | 1H-Indazole | 2-Methyl-2H-Indazole |
---|---|---|
Dominant Tautomer | 1H-form (Solid/Liquid/Gas) | 2H-form locked by N-methylation |
Metabolic Vulnerability | High (N-H oxidation) | Reduced (N-methyl barrier) |
Conformational Flexibility | Moderate | Low (Planar constraint) |
Electron Density Distribution | Delocalized at N1 | Shifted toward N1-C3 bond |
Exemplar Compound | Nigeglanine (Natural Product) | 5-Bromo-4-chloro-2-methyl-2H-indazole |
Halogen atoms—particularly bromine and chlorine—are indispensable tools for optimizing indazole-based drug candidates. Their incorporation at specific ring positions directly influences both biological activity and chemical reactivity:
Chlorine (at C4): The electron-withdrawing chlorine atom induces electronic effects, reducing electron density at adjacent positions (C3 and C5). This polarization enhances hydrogen-bond acceptor strength at N1 and facilitates electrophilic substitution at C7. Chlorine’s role in improving membrane permeability and logP values is well-documented in analogues like pazopanib [5].
Reactivity for Further Derivatization:
Table 2: Halogen-Dependent Reactivity and Bioactivity of 5-Bromo-4-chloro-2-methyl-2H-indazole
Halogen Position | Key Interactions | Reactivity Profile | Biological Impact |
---|---|---|---|
C5-Bromo | Halogen bonding, Hydrophobic packing | Suzuki coupling, Sonogashira coupling | Enhanced kinase inhibition, Antiproliferative activity |
C4-Chloro | Electronic polarization, Lipophilicity boost | SNAr (Amine displacement), Oxidation resistance | Improved metabolic stability, Membrane permeability |
Recent studies highlight the synergistic effect of dual halogenation: Chlorine’s electron-withdrawal amplifies bromine’s leaving-group ability in cross-coupling, while bromine’s steric bulk shields chlorine from premature hydrolysis. This synergy is leveraged in antiprotozoal indazoles, where 4-chloro-5-halo derivatives exhibit IC₅₀ values against Giardia intestinalis below 1 µM [6].
The evolution of methyl-substituted indazoles reflects broader trends in heterocyclic drug design. Key milestones include:
Table 3: Evolution of Key Methyl-Substituted Indazole Clinical Candidates
Generation | Prototype Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1st (1990s) | Granisetron | 1-Methyl-9-azaindole variant | Antiemetic (5-HT₃ antagonist) |
2nd (2000s) | Bendazac | 1-Benzyl-3-hydroxyindazole | Anti-inflammatory (NSAID) |
3rd (2010s) | Pazopanib | 5-Fluoro-2-methylindazole core | Anticancer (VEGFR/PDGFR inhibitor) |
4th (Current) | 5-Bromo-4-chloro-2-methyl-2H-indazole derivatives | Dual halogenation + N2-methyl | Kinase inhibitors, Antimicrobials |
The current trajectory focuses on polyhalogenated 2-methylindazoles as multidimensional building blocks. Their synthetic flexibility enables rapid generation of "libraries from one," accelerating hit-to-lead optimization in drug discovery pipelines [1] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0